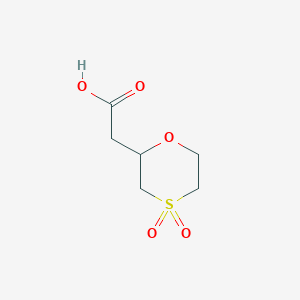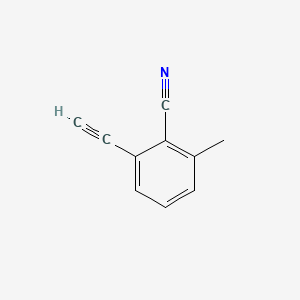
2-Ethynyl-6-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-6-methylbenzonitrile is an aromatic organic compound characterized by the presence of an ethynyl group and a methyl group attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-methylbenzonitrile typically involves the introduction of an ethynyl group to a methylbenzonitrile precursor. One common method is the Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-ethynyl-6-methylbenzylamine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the ethynyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
2-Ethynyl-6-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitriles.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 2-Ethynyl-6-methylbenzonitrile involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, facilitating the formation of new bonds. In biological systems, the nitrile group may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
類似化合物との比較
2-Ethynylbenzonitrile: Lacks the methyl group, leading to different reactivity and applications.
6-Methylbenzonitrile:
2-Methylbenzonitrile: The position of the methyl group is different, resulting in distinct properties.
Uniqueness: 2-Ethynyl-6-methylbenzonitrile is unique due to the combined presence of both ethynyl and methyl groups on the benzonitrile core. This combination imparts specific reactivity and versatility, making it valuable in various synthetic and research applications.
特性
分子式 |
C10H7N |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
2-ethynyl-6-methylbenzonitrile |
InChI |
InChI=1S/C10H7N/c1-3-9-6-4-5-8(2)10(9)7-11/h1,4-6H,2H3 |
InChIキー |
HBIJNCIFNDBAIE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C#C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


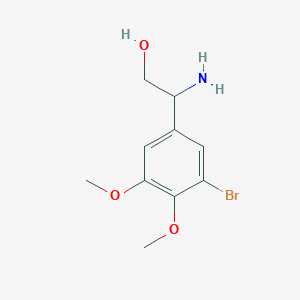
![2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)
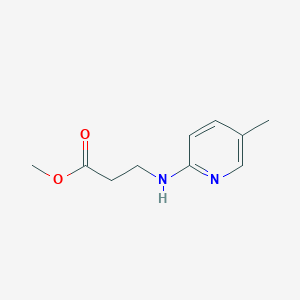
![{1-Azaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13485730.png)
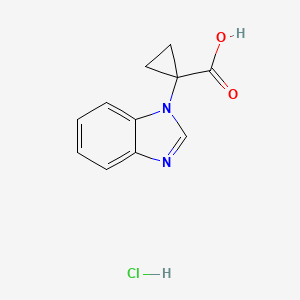
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485737.png)
![3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B13485740.png)
![[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-3-enylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13485743.png)

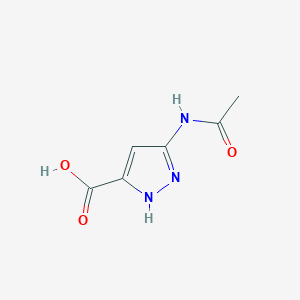
![1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B13485766.png)
![{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride](/img/structure/B13485771.png)
